Vetrabutine: A Technical Guide for Researchers and Drug Development Professionals
Vetrabutine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Vetrabutine is a synthetic compound classified as a uterotonic and musculotropic agent.[1] It is structurally a substituted benzenebutanamine derivative. Its primary application appears to be in the veterinary field, although its specific uses and regulatory status may vary by region. This guide provides a comprehensive overview of the known chemical structure, and properties of Vetrabutine, and presents hypothesized signaling pathways and experimental workflows relevant to its pharmacological classification.
Chemical Structure and Properties
The chemical identity and fundamental properties of Vetrabutine are summarized below.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine hydrochloride |
| CAS Number | 5974-09-4 (for hydrochloride salt) |
| Molecular Formula | C₂₀H₂₈ClNO₂ |
| Synonyms | Vetrabutine hydrochloride, Monzaldon hydrochloride, Vetrabutin chlorhydrate |
Physicochemical Properties
Quantitative physicochemical data for Vetrabutine is sparse in publicly accessible sources. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Weight | 349.9 g/mol | [2][3][4] |
| Appearance | Solid (form not specified) | |
| Solubility | Soluble in DMSO | [1] |
| Boiling Point | 167 °C (Predicted) | [5] |
| XLogP3-AA (Predicted) | 4.4 | [6] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Hypothesized Mechanism of Action and Signaling Pathway
Vetrabutine is classified as a sympathomimetic, uterotonic, and musculotropic agent. Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine. These effects are typically mediated through adrenergic receptors. Based on this classification, a plausible, though hypothetical , mechanism of action for Vetrabutine involves the modulation of adrenergic signaling pathways in smooth muscle tissues, such as the myometrium.
The following diagram illustrates a hypothesized signaling pathway for Vetrabutine, assuming it acts as a β-adrenergic receptor agonist, a common mechanism for sympathomimetics that can lead to smooth muscle relaxation or contraction depending on the receptor subtype and tissue context.
Caption: Hypothesized Vetrabutine signaling pathway via a β-adrenergic receptor.
Experimental Protocols
Detailed experimental protocols for Vetrabutine are not widely published. However, a standard workflow for characterizing a novel compound with suspected uterotonic and musculotropic activity would typically involve a series of in vitro and in vivo assays.
General Experimental Workflow
The following diagram outlines a logical workflow for the pharmacological characterization of a compound like Vetrabutine.
Caption: A typical experimental workflow for characterizing a novel compound.
Example Protocol: Isolated Uterine Strip Assay
Objective: To determine the effect of Vetrabutine on the contractility of isolated uterine smooth muscle.
Methodology:
-
Tissue Preparation: Uterine horns are isolated from a suitable animal model (e.g., rat, rabbit) and dissected into longitudinal or circular strips of appropriate dimensions.
-
Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Transducer Attachment: One end of the strip is fixed, and the other is attached to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular washing.
-
Drug Administration: Vetrabutine is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.
-
Data Acquisition: Changes in contractile force are recorded and analyzed to determine parameters such as EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).
-
Antagonist Studies: To investigate the receptor involvement, the experiment can be repeated in the presence of specific receptor antagonists (e.g., propranolol for β-adrenergic receptors, phentolamine for α-adrenergic receptors).
Data Presentation
Due to the limited availability of quantitative data, the following tables are presented with placeholders to indicate where further experimental determination is required.
Physicochemical Properties
| Property | Value |
| Melting Point (°C) | Not available |
| pKa | Not available |
| LogP | Not available (Predicted XLogP3-AA: 4.4) |
| Aqueous Solubility (mg/mL) | Not available |
| Ethanol Solubility (mg/mL) | Not available |
| DMSO Solubility (mg/mL) | Soluble (quantitative value not specified) |
Pharmacological Parameters (Hypothetical)
| Parameter | Tissue | Value |
| EC₅₀ | Isolated rat uterus | To be determined |
| Emax | Isolated rat uterus | To be determined |
| Ki (β₁-adrenergic receptor) | To be determined | To be determined |
| Ki (β₂-adrenergic receptor) | To be determined | To be determined |
| Ki (α₁-adrenergic receptor) | To be determined | To be determined |
| Ki (α₂-adrenergic receptor) | To be determined | To be determined |
Conclusion
Vetrabutine is a molecule of interest for its uterotonic and musculotropic properties. While its basic chemical structure is known, a comprehensive understanding of its physicochemical properties, mechanism of action, and detailed pharmacology requires further investigation. The hypothesized signaling pathway and experimental workflows presented in this guide provide a framework for future research to fully elucidate the therapeutic potential and molecular interactions of Vetrabutine. Researchers are encouraged to undertake systematic studies to fill the existing knowledge gaps.
References
- 1. medkoo.com [medkoo.com]
- 2. Vetrabutine hydrochloride | C20H28ClNO2 | CID 111121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. klivon.com [klivon.com]
- 5. Vetrabutine [sitem.herts.ac.uk]
- 6. alpha-(3,4-Dimethoxyphenyl)-N,N-dimethylbenzenebutanamine | C20H27NO2 | CID 111122 - PubChem [pubchem.ncbi.nlm.nih.gov]
